![molecular formula C14H18ClNO B2433259 N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide CAS No. 151946-57-5](/img/structure/B2433259.png)
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide, also known as CP 55940, is a synthetic cannabinoid that was first synthesized in 1974. It is a highly potent agonist of the cannabinoid receptors CB1 and CB2, and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide 55940 exerts its effects by binding to and activating the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, inflammation, and mood.
Biochemical and Physiological Effects:
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide 55940 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, and may also have neuroprotective effects. It has also been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide 55940 in lab experiments is its high potency, which allows for precise dosing and accurate measurements of its effects. However, its potency also makes it difficult to work with, as small variations in dosage can have significant effects. Additionally, its effects on the endocannabinoid system are complex and not fully understood, which can make interpretation of results challenging.
Orientations Futures
There are many potential future directions for research on N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide 55940. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. It may also have applications in the treatment of psychiatric disorders such as anxiety and depression. Additionally, further research is needed to fully understand its anti-cancer properties and potential use in cancer treatment.
Méthodes De Synthèse
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide 55940 is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzyl cyanide with pentan-3-one to produce 3-(4-chlorophenyl)pentan-3-ol. This intermediate is then converted to the corresponding chloride, which is reacted with propargylamine to produce the final product, N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide 55940.
Applications De Recherche Scientifique
N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide 55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
N-[3-(4-chlorophenyl)pentan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-4-13(17)16-14(5-2,6-3)11-7-9-12(15)10-8-11/h4,7-10H,1,5-6H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBWEIVPWNJKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

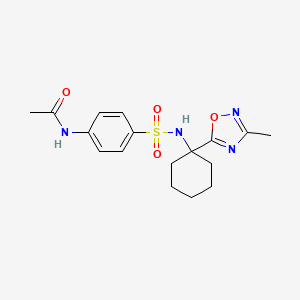

![4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2433178.png)

![5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2433182.png)
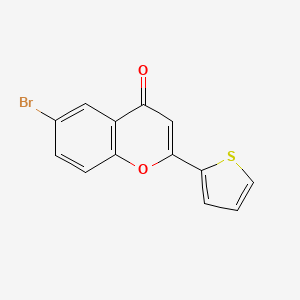
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2433187.png)
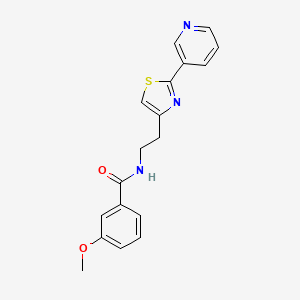
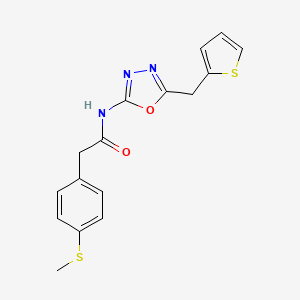
![4-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2433191.png)
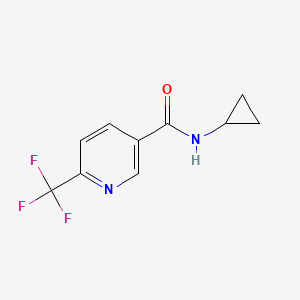

![(2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2433196.png)
![1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2433198.png)